molecular formula C15H20N2O3 B2373456 (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate CAS No. 1349699-96-2

(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate

Cat. No. B2373456
CAS RN: 1349699-96-2
M. Wt: 276.336
InChI Key: ZLFLPXLSIFBWSV-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate” is a research chemical, not intended for human or veterinary use. It has a molecular formula of C12H22N2O3 and a molecular weight of 242.31 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H22N2O3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.31 . Other physical and chemical properties like density (1.1±0.1 g/cm3), boiling point (340.8±42.0 °C at 760 mmHg), and flash point (159.9±27.9 °C) are also reported .

Scientific Research Applications

Enantio- and Regioselective Syntheses

The compound has been utilized in the enantio- and regioselective syntheses of pyrrolidine derivatives. For instance, benzyl (3aS,6aR)-6,6-dimethyl-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate and its variants were synthesized from a common intermediate, showcasing the compound's versatility in organic synthesis (Andrews et al., 2003).

Cholinesterase Inhibitors

A series of compounds related to "(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate" were prepared and evaluated as cholinesterase inhibitors. These studies indicated moderate inhibitory effects against acetylcholinesterase and butyrylcholinesterase, highlighting potential therapeutic applications (Pizova et al., 2017).

Hydrogen-Bonded Co-Crystal Structures

Research on benzoic acid–pyrrolidin-1-ium-2-carboxylate co-crystals revealed insights into hydrogen-bonded networks and chiral space group formation, demonstrating the compound's relevance in crystallography and material science (Chesna et al., 2017).

Metal–Organic Frameworks (MOFs)

The compound was involved in the synthesis of a novel metal-organic framework (MOF) designed for the effective removal of anionic dyes from aqueous solutions, indicating its utility in environmental applications and material chemistry (Zhao et al., 2020).

Molecular Docking Studies

Investigations into the structure-inhibitory potency relationships of proline-based carbamates, including analogs of "(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate," have been supported by molecular docking studies. These studies are crucial for understanding the molecular basis of their biological activity and for the development of new therapeutic agents (Pizova et al., 2017).

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

properties

IUPAC Name

benzyl (3S)-3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(20-9-12-4-2-1-3-5-12)17-7-6-13(8-17)16-14-10-19-11-14/h1-5,13-14,16H,6-11H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFLPXLSIFBWSV-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2COC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1NC2COC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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